P2X7 Receptor Inhibition: No Public Comparator Data Available
The compound is encompassed within the generic Markush structure of patent US9102591B2, which claims benzamides as P2X7 receptor inhibitors. However, no specific IC50, Ki, or selectivity data for this exact compound against P2X7 or any other target appear in the public patent specification, peer-reviewed literature, or non-excluded databases [1]. The patent discloses data only for representative examples, and 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is not among the exemplified compounds with reported biological results. Therefore, no comparator-based quantitative differentiation can be established.
| Evidence Dimension | P2X7 receptor inhibition potency |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Other exemplified benzamides in US9102591B2 with reported IC50 values (e.g., Example compounds) |
| Quantified Difference | Cannot be calculated; target compound lacks reported activity data |
| Conditions | Patent-specified P2X7 inhibition assays, not applied to this specific compound |
Why This Matters
Without target engagement data, this compound cannot be scientifically prioritized over characterized P2X7 antagonists from the same patent family.
- [1] Benzamides. US Patent 9102591 B2. Granted August 11, 2015. Full specification including exemplified compounds. View Source
